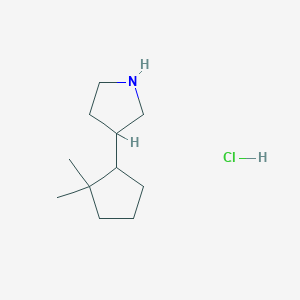

3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

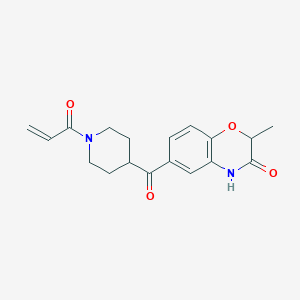

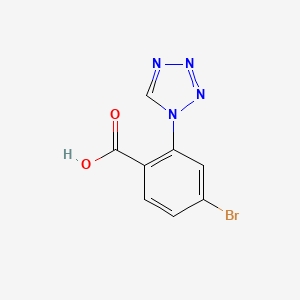

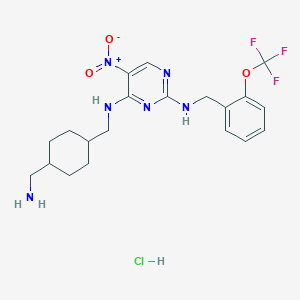

3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1909305-83-4 . It has a molecular weight of 203.76 and its IUPAC name is 3-(2,2-dimethylcyclopentyl)pyrrolidine hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride is1S/C11H21N.ClH/c1-11(2)6-3-4-10(11)9-5-7-12-8-9;/h9-10,12H,3-8H2,1-2H3;1H . This indicates the presence of a pyrrolidine ring attached to a 2,2-dimethylcyclopentyl group. Physical And Chemical Properties Analysis

3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 203.76 and its molecular formula is C11H22ClN .科学的研究の応用

Catalysis and Synthesis

- Catalytic Applications : Pyrrolidine and its derivatives serve as catalysts in various chemical reactions, including acylation of inert alcohols and phenols, indicating their versatility in organic synthesis (Liu, Ma, Liu, & Wang, 2014). The detailed mechanism explored in these studies sheds light on their potential as recyclable catalysts, demonstrating their efficiency and sustainability in chemical processes.

Building Blocks in Organic Synthesis

Synthesis of Heterocyclic Compounds : The synthesis of heterocyclic compounds, such as indolizines, oxazino[2,3-a]isoquinolines, and pyrrolo[2,1-a]isoquinolines, showcases the utility of pyridine and pyrrolidine derivatives in constructing complex molecular structures (Yavari, Sabbaghan, & Hossaini, 2006). These compounds have potential applications in pharmaceuticals and materials science.

Derivatives as Synthesis Intermediates : The creation of fused pyridines and the development of novel building blocks for synthesizing formylated purine isosteres from reactions involving dichloroacetyl and pyrrolidine derivatives underline the role of these compounds in expanding the toolkit for organic synthesis (Iaroshenko et al., 2011).

Photophysical Properties and Material Science

- Photophysical Studies : Research on cyclopalladated complexes of benzothiadiazoles, involving reactions with pyridine, highlights the exploration of photophysical properties of pyrrolidine-related complexes. These studies provide insights into their potential use in materials science, particularly in light-emitting devices (Mancilha et al., 2011).

Heterocyclic Chemistry and Biological Effects

- Heterocyclic Chemistry : The study of pyrrolidines, including their synthesis and reaction mechanisms, contributes to our understanding of heterocyclic chemistry. Investigations into the [3+2] cycloaddition reactions of N-methyl azomethine ylide with various substrates demonstrate the synthetic utility of pyrrolidine derivatives in creating bioactive molecules (Żmigrodzka et al., 2022).

While these applications do not directly mention 3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride, they illustrate the broader relevance of pyrrolidine derivatives in scientific research. These compounds play crucial roles in catalysis, organic synthesis, photophysics, and the development of new materials and bioactive molecules. Further research could uncover specific applications of 3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride within these or other scientific domains.

References (Sources):

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

特性

IUPAC Name |

3-(2,2-dimethylcyclopentyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-11(2)6-3-4-10(11)9-5-7-12-8-9;/h9-10,12H,3-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADMZNMHWMDIRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C2CCNC2)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2762306.png)

![3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2762308.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2762309.png)

![Benzo[d][1,3]dioxol-5-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2762314.png)

![3-(Iodomethyl)-2-oxaspiro[4.4]nonane](/img/structure/B2762322.png)

![N-(4-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2762324.png)